molecular formula C17H13NO5 B13581725 1,3-Dioxoisoindolin-2-yl 2-(4-methoxyphenyl)acetate CAS No. 900634-61-9

1,3-Dioxoisoindolin-2-yl 2-(4-methoxyphenyl)acetate

Cat. No.: B13581725
CAS No.: 900634-61-9
M. Wt: 311.29 g/mol
InChI Key: NHIKVJRTLNCTFF-UHFFFAOYSA-N
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Description

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-methoxyphenyl)acetate is an organic compound belonging to the class of phthalimides. These compounds are characterized by a 1,3-dioxoisoindoline moiety, which is an imide derivative of phthalic anhydrides

Preparation Methods

The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-methoxyphenyl)acetate can be achieved through several synthetic routes. One common method involves the reaction of phthalic anhydride with 4-methoxyphenylacetic acid in the presence of a dehydrating agent . The reaction conditions typically include heating the mixture to a specific temperature to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-methoxyphenyl)acetate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-methoxyphenyl)acetate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-methoxyphenyl)acetate can be compared with other similar compounds, such as:

These compounds share the 1,3-dioxoisoindoline moiety but differ in their substituents, which can influence their chemical and biological properties. The uniqueness of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-methoxyphenyl)acetate lies in its specific structure and the resulting properties that make it suitable for particular applications.

Properties

CAS No.

900634-61-9

Molecular Formula

C17H13NO5

Molecular Weight

311.29 g/mol

IUPAC Name

(1,3-dioxoisoindol-2-yl) 2-(4-methoxyphenyl)acetate

InChI

InChI=1S/C17H13NO5/c1-22-12-8-6-11(7-9-12)10-15(19)23-18-16(20)13-4-2-3-5-14(13)17(18)21/h2-9H,10H2,1H3

InChI Key

NHIKVJRTLNCTFF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)ON2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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